molecular formula C23H24N2O4S B2810288 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide CAS No. 897612-02-1

2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide

Cat. No.: B2810288
CAS No.: 897612-02-1
M. Wt: 424.52
InChI Key: IQYFGLYIMALBOW-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide is a synthetic organic compound that belongs to the class of naphthamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the naphthamide core: This can be achieved through the reaction of 2-ethoxynaphthalene with an appropriate amine under acidic or basic conditions.

    Introduction of the tetrahydroquinoline moiety: This step involves the cyclization of a suitable precursor, such as an aniline derivative, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzamide
  • 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-anthramide

Uniqueness

The uniqueness of 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide lies in its specific structural features, such as the naphthamide core and the tetrahydroquinoline moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-29-21-13-11-16-7-4-5-9-19(16)22(21)23(26)24-18-12-10-17-8-6-14-25(20(17)15-18)30(2,27)28/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYFGLYIMALBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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